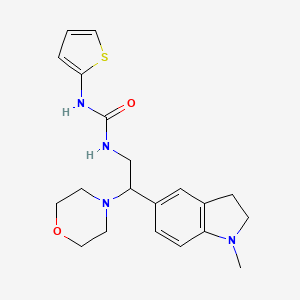

1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-23-7-6-16-13-15(4-5-17(16)23)18(24-8-10-26-11-9-24)14-21-20(25)22-19-3-2-12-27-19/h2-5,12-13,18H,6-11,14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCCFACLQPJZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a urea moiety, which is critical for its biological activity. The structural components include:

- Indolin moiety: Contributes to the compound's interaction with biological targets.

- Morpholinoethyl group : Enhances solubility and bioavailability.

- Thiophenyl group : Imparts additional pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing urea groups often act as enzyme inhibitors by forming hydrogen bonds with active site residues. This characteristic is pivotal in targeting kinases and other enzymes involved in cancer pathways .

- Antitumor Activity : Research indicates that similar urea derivatives exhibit significant antitumor effects across various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 15 to 30 μM against different cancer types .

- Antimicrobial Properties : Urea derivatives have also been noted for their antibacterial and antifungal activities, suggesting that this compound may possess similar properties .

Biological Activity Data

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various urea derivatives, including those structurally related to our compound. The results indicated that these compounds showed selective cytotoxicity towards cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiourea and urea derivatives, revealing that compounds with thiophenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations in enhancing biological efficacy.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

The compound shares similarities with pyrimidine- and benzofuran-based heterocycles synthesized in recent studies (Table 1). For instance, 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and its thiol analogs (5a-d) differ in core structure but retain thiophene and urea/thiourea functionalities. Key distinctions include:

Functional Group Comparisons

- Urea vs.

- Thiophene Positioning : The 2-thiophenyl group is conserved across analogs, suggesting its role in maintaining electronic complementarity with biological targets.

Pharmacokinetic and Toxicological Profiles

Hypothetically:

- The morpholine moiety may reduce hepatotoxicity risks compared to benzofuran-based compounds, which often require metabolic detoxification of the fused aromatic system.

- The urea linkage could improve blood-brain barrier penetration relative to pyrimidine-based analogs, making the compound a candidate for CNS-targeted therapies.

Research Findings and Gaps

- Structural Studies : SHELX-based crystallography could resolve the target compound’s conformation, aiding in SAR studies .

- Biological Screening : Priority assays should include kinase inhibition profiling and cytotoxicity testing via MTT , leveraging protocols applied to analogs in .

- Synthetic Challenges : The multi-step synthesis of the target compound (vs. one-pot cyclocondensation for pyrimidine analogs) may limit scalability, necessitating optimization.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea with high purity?

Methodological Answer:

The synthesis of this compound involves multi-step reactions requiring precise control of:

- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) are critical to avoid side reactions. Reaction temperatures typically range between 60–80°C for urea bond formation .

- Precursor Preparation : Key intermediates include 1-methylindolin-5-amine and thiophene-2-isocyanate. Coupling these with morpholinoethyl groups requires stoichiometric precision to minimize byproducts .

- Purification : Recrystallization (e.g., using DMF/acetic acid mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard for isolating high-purity product .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Structural Elucidation :

- 2D NMR (¹H-¹³C HSQC, COSY) : Resolves complex proton environments, particularly for overlapping signals in the indoline and morpholine moieties .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₂₂H₂₈N₄O₂S: [M+H]⁺ = 413.2012) .

- Purity Assessment :

- HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound given its complex heterocyclic system?

Methodological Answer:

- Systematic Substitution :

- Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects on bioactivity .

- Modify thiophene substituents (e.g., 3-thienyl vs. 2-thienyl) to evaluate ring orientation impacts .

- Comparative Bioassays : Test derivatives against enzyme targets (e.g., kinases) using IC₅₀ assays. For example, ’s table highlights how triazole vs. oxadiazole substitutions alter binding affinity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes, focusing on hydrogen bonding with urea linkages and π-π stacking with aromatic groups .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability (MTT) studies to distinguish direct target engagement from off-target effects .

- Purity Reassessment : Contradictions may arise from trace impurities. Re-examine batches via LC-MS and re-test in biological models .

- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo activity .

Advanced: How can flow chemistry techniques be adapted to improve the scalability and reproducibility of synthesis?

Methodological Answer:

- Continuous-Flow Reactors : Optimize exothermic steps (e.g., isocyanate formation) using microreactors for better temperature control and reduced side reactions .

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., residence time, catalyst loading) and identify robust conditions. highlights flow chemistry’s utility in automating parameter optimization .

- In-Line Analytics : Integrate FTIR or UV probes for real-time monitoring of intermediates, ensuring consistent product quality .

Advanced: What computational methods are suitable for predicting the binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of urea-mediated hydrogen bonds in aqueous environments .

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2), BBB permeability (low), and CYP450 inhibition risks. Adjust substituents (e.g., morpholine’s polarity) to enhance solubility .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic hotspots for covalent inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.